molecular formula C14H16N2O5 B1610181 3-methoxy-4-nitro-N-(4-oxocyclohexyl)benzamide CAS No. 882660-33-5

3-methoxy-4-nitro-N-(4-oxocyclohexyl)benzamide

Cat. No.: B1610181
CAS No.: 882660-33-5
M. Wt: 292.29 g/mol
InChI Key: XNHBFPYXFTUJGA-UHFFFAOYSA-N
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Description

3-methoxy-4-nitro-N-(4-oxocyclohexyl)benzamide is a chemical compound with the molecular formula C14H16N2O5 and a molecular weight of 292.29 g/mol It is characterized by the presence of a methoxy group, a nitro group, and a cyclohexyl group attached to a benzamide core

Preparation Methods

The synthesis of 3-methoxy-4-nitro-N-(4-oxocyclohexyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the nitration of 3-methoxybenzoic acid to introduce the nitro group, followed by the formation of the benzamide through an amide coupling reaction with 4-oxocyclohexylamine. The reaction conditions often involve the use of reagents such as nitric acid for nitration and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

3-methoxy-4-nitro-N-(4-oxocyclohexyl)benzamide undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like sodium methoxide, and hydrolyzing agents such as hydrochloric acid or sodium hydroxide. Major products formed from these reactions include 3-amino-4-nitro-N-(4-oxocyclohexyl)benzamide, substituted benzamides, and carboxylic acids.

Scientific Research Applications

3-methoxy-4-nitro-N-(4-oxocyclohexyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methoxy-4-nitro-N-(4-oxocyclohexyl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and cyclohexyl groups contribute to the compound’s overall stability and reactivity, influencing its interactions with enzymes and receptors.

Comparison with Similar Compounds

3-methoxy-4-nitro-N-(4-oxocyclohexyl)benzamide can be compared with similar compounds such as:

The uniqueness of this compound lies in the combination of these functional groups, which confer specific chemical reactivity and potential for diverse applications.

Properties

IUPAC Name

3-methoxy-4-nitro-N-(4-oxocyclohexyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5/c1-21-13-8-9(2-7-12(13)16(19)20)14(18)15-10-3-5-11(17)6-4-10/h2,7-8,10H,3-6H2,1H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNHBFPYXFTUJGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NC2CCC(=O)CC2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60471090
Record name 3-methoxy-4-nitro-N-(4-oxocyclohexyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882660-33-5
Record name 3-methoxy-4-nitro-N-(4-oxocyclohexyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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